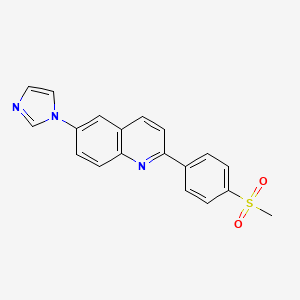![molecular formula C15H12N2OS B13872927 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and yield .
Chemical Reactions Analysis
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide can be compared with other benzothiazole derivatives such as:
2-(4-Methylphenyl)benzothiazole: Known for its antifungal properties.
2-(4-Chlorophenyl)benzothiazole: Exhibits significant antibacterial activity.
2-(4-Nitrophenyl)benzothiazole: Studied for its potential anticancer effects.
The uniqueness of this compound lies in its versatile applications across different fields and its ability to undergo various chemical transformations, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C15H12N2OS |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2OS/c16-14(18)9-10-5-7-11(8-6-10)15-17-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H2,16,18) |
InChI Key |
CTRHJHIFVVLWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



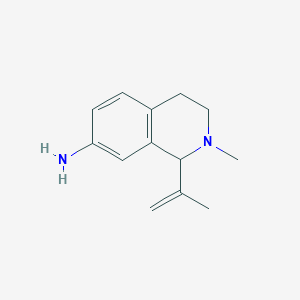
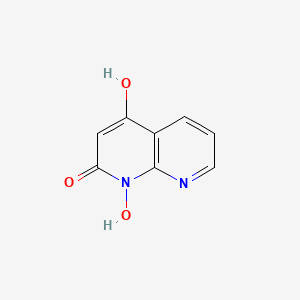
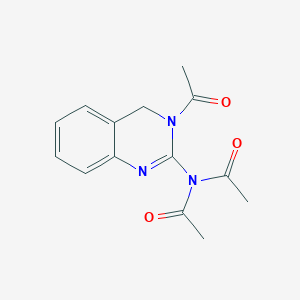
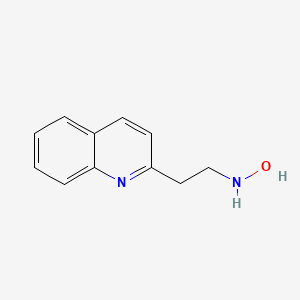
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
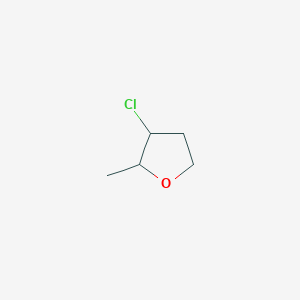
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
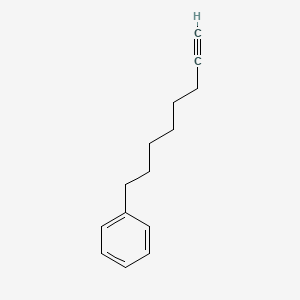
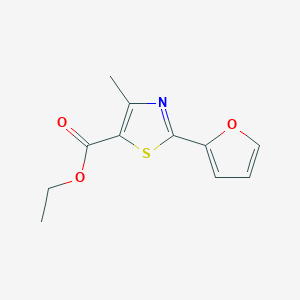
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)

![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
